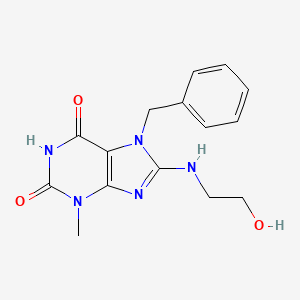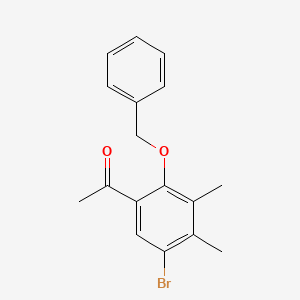
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione, also known as BHED, is a potent and selective inhibitor of mitochondrial calcium uptake. It was first synthesized in 2010 by a research team led by Dr. Gyorgy Hajnoczky at Thomas Jefferson University in Philadelphia. Since then, BHED has been extensively studied for its potential applications in various scientific fields, including cell biology, neurology, and cardiology.
作用机制
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is a potent and selective inhibitor of mitochondrial calcium uptake. It works by binding to the mitochondrial calcium uniporter (MCU), a protein complex that regulates the uptake of calcium into the mitochondria. By inhibiting the MCU, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione reduces the amount of calcium that enters the mitochondria, which in turn affects cellular signaling and metabolism.
Biochemical and Physiological Effects:
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been shown to have a number of biochemical and physiological effects. In cell culture studies, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been shown to inhibit mitochondrial calcium uptake and reduce cellular ATP levels. In animal studies, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been shown to protect against mitochondrial dysfunction and oxidative stress in the brain and heart. 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has also been shown to improve cardiac function and reduce infarct size in animal models of heart disease.
实验室实验的优点和局限性
One advantage of 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is its potency and selectivity for the MCU. This allows researchers to study the specific role of mitochondrial calcium uptake in cellular signaling and metabolism. However, one limitation of 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are a number of future directions for research on 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione. One area of interest is the development of more potent and selective inhibitors of the MCU. Another area of interest is the investigation of the role of mitochondrial calcium uptake in cancer and other diseases. Additionally, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has potential applications in drug discovery and development, as it can be used to screen for compounds that modulate mitochondrial calcium uptake.
合成方法
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is synthesized from commercially available starting materials using a multi-step reaction sequence. The synthesis involves the protection of the purine ring, followed by the selective alkylation of the nitrogen at position 8. The resulting intermediate is then deprotected and coupled with benzyl bromide to form the final product. The overall yield of the synthesis is around 15%.
科学研究应用
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been extensively studied for its potential applications in various scientific fields. In cell biology, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been used to study the role of mitochondrial calcium uptake in cellular signaling and metabolism. In neurology, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been used to investigate the role of mitochondrial calcium uptake in neuronal function and neurodegenerative diseases. In cardiology, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been used to study the role of mitochondrial calcium uptake in cardiac function and heart disease.
属性
IUPAC Name |
7-benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-19-12-11(13(22)18-15(19)23)20(14(17-12)16-7-8-21)9-10-5-3-2-4-6-10/h2-6,21H,7-9H2,1H3,(H,16,17)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOLOXBXSDTFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2621697.png)
![Methyl 2-amino-2-[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2621698.png)
![Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2621699.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine](/img/structure/B2621702.png)







![7H-imidazo[1,2-d][1,2,4]triazin-8-one](/img/structure/B2621718.png)
![7-(4-Hydroxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2621720.png)